4-Phenylhexan-3-ol

Description

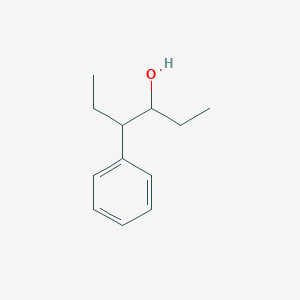

4-Phenylhexan-3-ol is a secondary alcohol with a phenyl substituent at the 4th carbon of a hexanol backbone (molecular formula: C₁₂H₁₆O, molecular weight: 176.25 g/mol). The phenyl group enhances lipophilicity, influencing solubility and reactivity compared to simpler alkanols.

Properties

CAS No. |

6006-69-5 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-phenylhexan-3-ol |

InChI |

InChI=1S/C12H18O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3 |

InChI Key |

ULPQLWRDYRDMRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylhexan-3-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with hexan-3-one to produce this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylhexan-3-ol undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: 4-Phenylhexan-3-one.

Reduction: 4-Phenylhexane.

Substitution: 4-Phenylhexyl chloride.

Scientific Research Applications

4-Phenylhexan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylhexan-3-ol depends on its application. In biological systems, it may interact with cellular membranes and proteins, altering their function. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Phenylphenol (Biphenyl-4-ol)

- Molecular Formula : C₁₂H₁₀O

- Key Features: A phenolic compound with a hydroxyl group directly attached to a biphenyl system.

- Applications : Widely used as a disinfectant, preservative, and intermediate in polymer synthesis .

- Safety : Requires stringent handling due to irritant properties; first aid measures emphasize thorough rinsing for eye/skin exposure .

3-Methyl-3-sulfanylhexan-1-ol

- Molecular Formula : C₇H₁₆OS

- Key Features : Contains a thiol (-SH) and alcohol (-OH) group, enhancing reactivity in flavor and fragrance applications.

- Applications : Used in synthetic flavor formulations due to its sulfur-containing structure .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C, estimated) | Solubility (Water) |

|---|---|---|---|---|

| 4-Phenylhexan-3-ol | 176.25 | Secondary alcohol, phenyl | ~250–270 | Low (hydrophobic) |

| 4-Phenylphenol | 170.21 | Phenol, biphenyl | 305–310 | Slightly soluble (~1 g/L) |

| 3-Methyl-3-sulfanylhexan-1-ol | 148.26 | Thiol, primary alcohol | ~200–210 | Moderate (polar groups) |

| (3R,4R)-4-(Hydroxymethyl)oxan-3-ol | 132.16 | Diol, cyclic ether | ~300–320 | High (polar structure) |

This compound

- Synthetic Utility : Likely serves as a chiral building block in asymmetric synthesis due to its stereogenic center at C3.

- Fragrance Potential: Analogous to other phenyl-substituted alcohols, it may contribute to musk or floral odor profiles.

4-Phenylphenol

3-Methyl-3-sulfanylhexan-1-ol

- Flavor Chemistry: Imparts tropical or fruity notes, as seen in thiol-containing flavor compounds .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

- Drug Development : Used in synthesizing glycomimetics or carbohydrate-based therapeutics due to its stereochemical rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.